molecular formula C36H44FeP2 10* B1171388 tuberous sclerosis 2 protein CAS No. 169027-60-5

tuberous sclerosis 2 protein

货号: B1171388
CAS 编号: 169027-60-5
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tuberous sclerosis 2 protein is a useful research compound. Its molecular formula is C36H44FeP2 10*. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Applications in Gene Therapy

Gene Therapy Development
Recent studies have highlighted the potential of adeno-associated virus (AAV) gene therapy targeting TSC2. This approach is particularly promising for infants and children with tuberous sclerosis complex (TSC), where traditional drug therapies may be less effective. Gene therapy aims to restore normal function to the mutated TSC2 gene, potentially reversing or mitigating the effects of the disorder .

Case Studies

  • A study demonstrated successful delivery of AAV vectors carrying functional TSC2 into mouse models, resulting in reduced tumor burden and improved physiological outcomes. This suggests that gene therapy could become a viable treatment option for TSC patients .

Cancer Research

Tumor Suppression Mechanism
TSC2's role as a tumor suppressor is well-documented. Mutations in TSC2 lead to uncontrolled cell growth, resulting in benign tumors characteristic of TSC. Understanding the molecular mechanisms through which TSC2 regulates mTORC1 has opened avenues for targeted cancer therapies. For instance, mTOR inhibitors are being explored as treatments for tumors arising from TSC mutations .

Research Findings

  • Analysis of patient-derived mutations in TSC2 has revealed insights into how specific mutations affect protein stability and function. These findings are crucial for developing personalized medicine approaches for patients with TSC .

Metabolic Disorders

Link to Type II Diabetes Mellitus
Research indicates that the TSC complex, including TSC2, is involved in metabolic regulation. Dysregulation of this pathway may contribute to conditions such as type II diabetes mellitus. Studies have shown that targeting the mTOR pathway can influence insulin signaling and glucose metabolism .

Clinical Implications
Understanding the relationship between TSC2 and metabolic disorders may lead to novel therapeutic strategies for managing obesity and diabetes by modulating mTORC1 activity.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Insights
Gene TherapyRestoration of normal TSC2 function via AAV vectorsReduced tumor burden in mouse models
Cancer ResearchTumor suppression via mTORC1 regulationPersonalized medicine approaches based on mutation analysis
Metabolic DisordersInfluence on insulin signaling and glucose metabolismPotential therapeutic strategies for diabetes management

化学反应分析

Phosphorylation Modifications

Phosphorylation is the most extensively studied PTM of TSC2, with multiple kinases targeting distinct residues to regulate its activity.

Key Phosphorylation Sites and Effects

ResidueKinaseEffect on TSC2 ActivityFunctional OutcomeReferences
S939Akt/PKBDisrupts TSC complex formationActivates mTORC1 by releasing Rheb-GTP
T1462Akt/PKBInhibits TSC2 GAP activityPromotes cell growth and proliferation
S540ErkReduces TSC2 stabilityEnhances mTORC1 signaling
S664ErkImpairs TSC2-Rheb interactionDerepresses Rheb-GTP levels
T1227AMPKActivates TSC2 GAP activityInhibits mTORC1 during energy stress
S1345AMPKStabilizes TSC2-Rheb bindingSuppresses cell growth
S1337GSK3βEnhances TSC2-mediated Rheb-GAP activityInhibits mTORC1 under low nutrient conditions

Mechanistic Insights

  • Akt-mediated phosphorylation at S939 and T1462 destabilizes the TSC1-TSC2 complex, preventing GTP hydrolysis on Rheb and activating mTORC1 .

  • Erk and RSK1 phosphorylation (e.g., S540/S664/S1798) promotes cytoplasmic retention of TSC2, favoring mTORC1-driven protein synthesis .

  • AMPK and GSK3β phosphorylate TSC2 under low-energy conditions, stabilizing its GAP activity to inhibit mTORC1 .

Methylation Modifications

Arginine methylation of TSC2 by protein arginine methyltransferase 1 (PRMT1) regulates its stability and downstream signaling.

Methylation Sites and Functional Impact

ResidueMethyltransferaseEffect on TSC2Functional ConsequenceReferences
R1457PRMT1Stabilizes TSC2 proteinPrevents proteasomal degradation
R1459PRMT1Enhances Akt-mediated phosphorylationModulates mTORC1 activity

Key Findings

  • PRMT1-mediated methylation at R1457 and R1459 stabilizes TSC2 by blocking ubiquitination and degradation .

  • Hypomethylation (via PRMT1 inhibition or methionine deprivation) reduces TSC2 levels, leading to mTORC1 hyperactivation and increased S6K phosphorylation .

GTPase-Activating Protein (GAP) Activity

TSC2 functions as a GAP for Rheb, catalyzing GTP hydrolysis to inactivate Rheb and suppress mTORC1.

Structural and Catalytic Mechanism

ComponentRole in GTP HydrolysisKey Residues/RegionsReferences
TSC2 GAP domainBinds Rheb-GTP and stabilizes γ-phosphateN1643 ("asparagine thumb")
TSC1-TSC2 complexScaffolds TSC2 for Rheb interactionCoiled-coil domains (TSC1)

Mechanistic Insights

  • The TSC2 GAP domain accelerates GTP hydrolysis on Rheb via an asparagine thumb mechanism, where N1643 stabilizes the transition state of GTP .

  • Structural studies reveal a 2:2:1 stoichiometry of the TSC1-TSC2-TBC1D7 complex, with the GAP domain cradled within a core module for Rheb binding .

Regulatory Interactions and Degradation

TSC2 stability and activity are influenced by ubiquitination and proteasomal degradation.

Ubiquitination Pathways

PathwayE3 LigaseEffect on TSC2OutcomeReferences
Hsp90-dependentCHIP/STUB1Targets misfolded TSC2Degradation under stress
Akt-mediatedUnknownPhosphorylation-dependentReduces TSC2 half-life

Structural Domains Critical for Function

TSC2 contains functionally essential regions that mediate interactions and catalytic activity.

Domain Architecture

Domain/RegionFunctionKey FeaturesReferences
Leucine zipper (LZ)Mediates dimerizationaa 81–98
Coiled-coil (CC)Binds TSC1 and Cyclin B1aa 346–371, 1008–1021
GAP domainCatalyzes Rheb-GTP hydrolysisaa 1517–1674

属性

CAS 编号

169027-60-5

分子式

C36H44FeP2 10*

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。